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Compound of Interest

Compound Name: CAY10685

Cat. No.: B591919

Introduction: Unveiling the Targets of CAY10685
through Chemical Proteomics

CAY10685 is a potent, cell-permeable chemical probe designed to investigate the function and
targets of lysine acetyltransferases. As a derivative of the known N-acetyltransferase 10
(NAT10) inhibitor, CPTH2, CAY10685 is an invaluable tool for activity-based protein profiling
(ABPP), a powerful chemoproteomic strategy for identifying enzyme targets in their native
cellular environment.[1][2] CAY10685's structure incorporates a terminal alkyne group, which
serves as a bioorthogonal handle for "click” chemistry. This allows for the covalent attachment
of a reporter tag, such as biotin, enabling the enrichment and subsequent identification of
CAY10685-bound proteins by mass spectrometry.[3]

The primary known target of CAY10685 is N-acetyltransferase 10 (NAT10), a unique enzyme
with dual functionality, acting as both a protein lysine acetyltransferase and an RNA cytidine
acetyltransferase.[4][5][6] NAT10 is implicated in a multitude of cellular processes, including
ribosome biogenesis, DNA damage response, and the regulation of gene expression through
MRNA stability and translation.[7][8] Dysregulation of NAT10 has been linked to various
diseases, including cancer and progeria.[9][10] By employing CAY10685 in a chemical
proteomics workflow, researchers can elucidate the full spectrum of its cellular interactome,
confirm its engagement with NAT10, and potentially uncover novel off-targets, thereby
providing a deeper understanding of its biological effects.
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This application note provides a detailed experimental workflow for utilizing CAY10685 to
perform activity-based protein profiling in cultured cells. The protocols herein are designed to
guide researchers from initial cell treatment and lysis through to sample preparation for mass
spectrometry-based protein identification.

Experimental Workflow Overview

The CAY10685-based proteomics workflow is a multi-step process designed to specifically
label, enrich, and identify the protein targets of this probe. The overall strategy is depicted in
the diagram below.
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Caption: CAY10685 experimental workflow diagram.

Detailed Protocols
Part 1: In-Cell Labeling with CAY10685

This protocol describes the treatment of cultured mammalian cells with CAY10685 to label its
protein targets within a native cellular context.

Rationale: Performing the labeling in live cells is crucial to ensure that the probe interacts with
proteins in their correct conformational and functional state, within their native subcellular
compartments. The concentration and incubation time are critical parameters that require
optimization to achieve sufficient labeling of the target while minimizing off-target effects and
cellular toxicity.[11]

Materials:
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e Cultured mammalian cells (e.g., HEK293T, Hela, or a cell line relevant to the research
guestion)

o Complete cell culture medium

e CAY10685 (Cayman Chemical or other supplier)

o Dimethyl sulfoxide (DMSO), molecular biology grade
o Phosphate-buffered saline (PBS), pH 7.4

e Cell scrapers

e 15 mL conical tubes

Protocol:

o Cell Seeding: Seed cellsin a 10 cm or 15 cm culture dish to reach 80-90% confluency on the
day of the experiment. The number of cells required will depend on the abundance of the
target protein and the efficiency of the subsequent enrichment steps. A typical starting point
is 1-5 x 107 cells per condition.

e CAY10685 Stock Solution: Prepare a 10 mM stock solution of CAY10685 in DMSO. Store at
-20°C for long-term use.

e Cell Treatment:

o On the day of the experiment, dilute the CAY10685 stock solution in pre-warmed complete
culture medium to the desired final concentration. Note: The optimal concentration of
CAY10685 should be determined empirically. A starting range of 1-10 uM is recommended
based on similar activity-based probes.[12] A concentration-response experiment is
advised to identify a concentration that provides good target labeling without inducing
significant cytotoxicity.

o As a negative control, prepare a vehicle-only treatment by adding the same volume of
DMSO to the culture medium.
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o Remove the existing medium from the cells and replace it with the CAY10685-containing
medium or the vehicle control medium.

o Incubate the cells for a predetermined time. Note: The optimal incubation time should also
be determined empirically. A starting point of 1-4 hours is recommended. A time-course
experiment can help determine the point of maximal target engagement.

e Cell Harvest:
o After incubation, place the culture dishes on ice.
o Aspirate the medium and wash the cells twice with ice-cold PBS.
o Add 1 mL of ice-cold PBS to the dish and gently scrape the cells using a cell scraper.
o Transfer the cell suspension to a pre-chilled 15 mL conical tube.
o Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

o Carefully aspirate the supernatant, leaving the cell pellet. The cell pellet can be stored at
-80°C or used immediately for lysis.

Part 2: Cell Lysis and Protein Quantification

This protocol describes the lysis of CAY10685-labeled cells to generate a soluble proteome for
downstream click chemistry.

Rationale: The choice of lysis buffer is critical to solubilize proteins effectively while preserving
the covalent bond between CAY10685 and its targets. A non-denaturing lysis buffer is often
preferred to maintain protein complexes, although this may be less critical for ABPP. The
protein concentration of the lysate must be accurately determined to ensure equal protein input
for the click reaction.

Materials:

o Cell pellet from Part 1
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 Lysis Buffer: RIPA buffer (50 mM Tris-HCI pH 7.4, 150 mM NacCl, 1% NP-40, 0.5% sodium
deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g.,
cOmplete™ Protease Inhibitor Cocktail, Roche)

o BCA Protein Assay Kit (Thermo Fisher Scientific) or equivalent
e Microcentrifuge tubes

Protocol:

e Cell Lysis:

o Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 500 pL for

a pellet from a 10 cm dish).
o Incubate the lysate on ice for 30 minutes with occasional vortexing.
o Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

o Carefully transfer the supernatant (soluble proteome) to a new pre-chilled microcentrifuge
tube.

e Protein Quantification:

o Determine the protein concentration of the lysate using a BCA protein assay according to

the manufacturer's instructions.

o Normalize the protein concentration of all samples to a final concentration of 1-2 mg/mL

with lysis buffer.

Part 3: Click Chemistry for Biotin Tagging

This protocol describes the copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC) reaction to
attach a biotin tag to the alkyne handle of CAY10685-labeled proteins.

Rationale: The CuAAC reaction is a highly efficient and specific bioorthogonal ligation that
forms a stable triazole linkage between the alkyne on the probe and an azide-functionalized
biotin tag.[13] The use of a copper-chelating ligand, such as Tris(3-
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hydroxypropyltriazolylmethyl)amine (THPTA), enhances the reaction efficiency and protects
proteins from copper-mediated damage.[14]

Materials:

Normalized cell lysate (1-2 mg/mL) from Part 2

Biotin-PEG3-Azide (Vector Labs, Lumiprobe, or other supplier)

Tris(2-carboxyethyl)phosphine (TCEP)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Copper(ll) sulfate (CuSOa)

Sodium ascorbate

Stock Solutions:

Biotin-PEG3-Azide: 10 mM in DMSO

TCEP: 50 mM in water (prepare fresh)

THPTA: 50 mM in water

CuSO0s4: 50 mM in water

Sodium Ascorbate: 100 mM in water (prepare fresh)
Protocol:

o Prepare Click-Chemistry Reaction Mix: For each 1 mg of protein in the lysate, prepare the
reaction mix in the following order. It is recommended to prepare a master mix if processing
multiple samples.

o To 1 mL of lysate (containing 1 mg of protein), add 2 pyL of the 10 mM Biotin-PEG3-Azide
stock solution (final concentration: 20 pM).
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o Add 20 pL of the 50 mM TCEP stock solution (final concentration: 1 mM). TCEP is a
reducing agent that helps to keep the copper in its active Cu(l) state.

o Add 6 pL of the 50 mM THPTA stock solution (final concentration: 300 pM).
o Add 2 pL of the 50 mM CuSOas stock solution (final concentration: 100 pM).

o Vortex briefly to mix.

¢ Initiate the Reaction:

o Add 10 pL of the 100 mM sodium ascorbate stock solution (final concentration: 1 mM) to
initiate the click reaction. Sodium ascorbate reduces Cu(ll) to the catalytic Cu(l) species.

o Vortex the reaction mixture immediately.
e Incubation:

o Incubate the reaction at room temperature for 1 hour with gentle rotation.

Part 4: Enrichment of Biotinylated Proteins

This protocol describes the affinity purification of biotinylated proteins using streptavidin-coated
magnetic beads.

Rationale: The extremely high affinity of the biotin-streptavidin interaction allows for the specific
capture of biotin-tagged proteins and stringent washing to remove non-specifically bound
proteins, thereby enriching for the targets of CAY10685.[15]

Materials:

Click-reacted lysate from Part 3

Streptavidin-coated magnetic beads (e.g., Dynabeads™ MyOne™ Streptavidin C1, Thermo
Fisher Scientific)

Wash Buffer 1: 1% SDS in PBS

Wash Buffer 2: 4 M Urea in 100 mM Tris-HCI, pH 8.0
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e Wash Buffer 3: 50 mM Ammonium Bicarbonate in water
e Magnetic rack

Protocol:

o Bead Preparation:

For each 1 mg of protein lysate, use approximately 50 pL of streptavidin bead slurry.

[e]

o

Transfer the required volume of beads to a new microcentrifuge tube.

Place the tube on a magnetic rack to pellet the beads and discard the supernatant.

[¢]

Wash the beads three times with 1 mL of Wash Buffer 1.

[¢]

» Protein Binding:
o Add the click-reacted lysate to the washed streptavidin beads.
o Incubate for 1-2 hours at room temperature with gentle rotation.
e Washing:
o Place the tube on the magnetic rack and discard the supernatant.

o Wash the beads sequentially with 1 mL of the following buffers, with a 5-minute incubation
for each wash:

= Two washes with Wash Buffer 1.
= Two washes with Wash Buffer 2.
= Three washes with Wash Buffer 3.

o After the final wash, carefully remove all of the supernatant.
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Part 5: On-Bead Digestion and Sample Preparation for
Mass Spectrometry

This protocol describes the on-bead tryptic digestion of the enriched proteins to generate
peptides for mass spectrometry analysis.

Rationale: On-bead digestion is a streamlined method that minimizes sample loss by
performing the enzymatic digestion directly on the beads.[4][16] The resulting peptides are then
desalted to remove contaminants that can interfere with mass spectrometry analysis.

Materials:

Protein-bound beads from Part 4

e Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate
» Alkylation Buffer: 55 mM lodoacetamide (IAA) in 50 mM Ammonium Bicarbonate
e Trypsin, sequencing grade (e.g., Promega)
e 50 mM Ammonium Bicarbonate
» Formic acid
o C18 desalting spin tips (e.g., Pierce™ C18 Spin Tips, Thermo Fisher Scientific)
» Acetonitrile (ACN)
Protocol:
e Reduction and Alkylation:

o Resuspend the beads in 50 pL of Reduction Buffer.

o Incubate at 56°C for 30 minutes.

o Cool the sample to room temperature.
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o Add 50 pL of Alkylation Buffer and incubate in the dark at room temperature for 20
minutes.

» Tryptic Digestion:

[¢]

Wash the beads twice with 200 uL of 50 mM Ammonium Bicarbonate.

[e]

Resuspend the beads in 50 uL of 50 mM Ammonium Bicarbonate.

o

Add 1 ug of trypsin to the bead suspension.

[¢]

Incubate overnight at 37°C with shaking.
o Peptide Elution and Cleanup:
o The next day, centrifuge the tube briefly and place it on a magnetic rack.
o Transfer the supernatant containing the digested peptides to a new tube.
o Acidify the peptides by adding formic acid to a final concentration of 0.1-1%.
o Desalt the peptides using C18 spin tips according to the manufacturer's protocol.
o Elute the peptides in a solution of 50-80% ACN with 0.1% formic acid.

o Dry the eluted peptides in a vacuum centrifuge. The dried peptides can be stored at -80°C
until LC-MS/MS analysis.

Data Presentation and Analysis

The final output of this workflow is a list of proteins identified and quantified by mass
spectrometry. The data should be presented in a clear and organized table, allowing for easy
comparison between the CAY10685-treated sample and the vehicle control.

Table 1. Example of a Quantitative Proteomics Data Table
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Log2 Fold
Protein ID Protein Change # Unique
] Gene Name o p-value .
(UniProt) Description (CAY10685/ Peptides
Control)
N-
Q9HOAO NAT10 acetyltransfer 5.2 <0.001 15
ase 10
Ubiquitin-
PODPI2 UBE2N conjugating 3.8 0.005 8
enzyme E2 N
Histone
Q13547 HDAC1 0.2 0.85 12
deacetylase 1
Actin,
P62258 ACTG1 -0.1 0.92 20

cytoplasmic 2

Data Analysis Considerations:

» Protein Identification and Quantification: The raw mass spectrometry data should be
processed using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to
identify peptides and proteins and to perform label-free quantification (LFQ) or reporter ion-
based quantification if using isobaric tags (e.g., TMT).[17]

 Statistical Analysis: A statistical test (e.g., t-test) should be performed to identify proteins that
are significantly enriched in the CAY10685-treated sample compared to the control. A
combination of a fold-change threshold (e.g., >2) and a p-value threshold (e.g., <0.05) is
typically used to define "hits".

» Target Validation: The primary target, NAT10, should be highly and significantly enriched.
Other potential hits should be validated using orthogonal methods, such as Western blotting
or targeted proteomics. A competitive profiling experiment, where cells are co-incubated with
CAY10685 and an excess of a non-alkyne-tagged inhibitor, can be used to confirm specific
binding.[12]
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Troubleshooting

Problem

Possible Cause

Solution

Low protein yield after lysis

Incomplete cell lysis.

Increase the volume of lysis
buffer or sonicate the lysate on

ice.

No or weak signal for known
target (NAT10)

Suboptimal probe
concentration or incubation

time.

Perform a dose-response and
time-course experiment to

optimize labeling conditions.

Inefficient click reaction.

Ensure that all click chemistry
reagents are fresh, especially

sodium ascorbate and TCEP.

Inefficient enrichment.

Ensure that the binding
capacity of the streptavidin

beads is not exceeded.

High background of non-

specific proteins

Insufficient washing after

enrichment.

Increase the number and

stringency of the wash steps.

Non-specific binding of the

probe.

Lower the concentration of
CAY 10685 used for cell

treatment.

Conclusion

This application note provides a comprehensive and detailed workflow for the identification of

protein targets of the chemical probe CAY10685 using an activity-based protein profiling

approach. By following these protocols, researchers can confidently identify and quantify the

cellular interactome of CAY10685, providing valuable insights into its mechanism of action and

biological function. As with any chemical proteomics experiment, careful optimization of key

parameters and orthogonal validation of potential hits are crucial for generating high-quality,

reproducible data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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